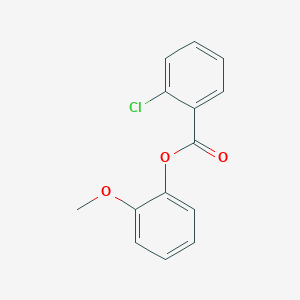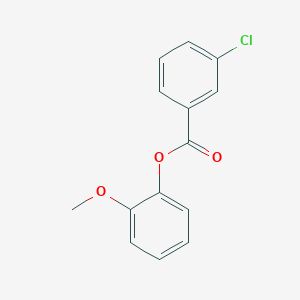![molecular formula C12H15ClO2S B285990 [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid](/img/structure/B285990.png)
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid, also known as CTCE-0214, is a novel anti-inflammatory compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has also been shown to inhibit the activation of microglia, immune cells that play a role in neuroinflammation.
Biochemical and physiological effects:
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in both in vitro and in vivo models. In addition, [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has been shown to increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has also been shown to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neuroinflammatory diseases. However, one of the limitations of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid in other disease models, such as traumatic brain injury and stroke. In addition, further studies are needed to elucidate the exact mechanism of action of [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid and to optimize its dosing and administration for clinical use.
In conclusion, [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid is a novel anti-inflammatory compound that has shown promising results in preclinical studies for its potential therapeutic applications in various disease models. Further research is needed to fully understand its mechanism of action and to optimize its use for clinical applications.
Méthodes De Synthèse
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid can be synthesized through a multi-step process that involves the reaction of 5-chlorothiophene-2-carboxylic acid with cyclohexylmagnesium bromide, followed by the addition of acetic anhydride. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
[1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has been studied for its potential therapeutic applications in various disease models, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and rheumatoid arthritis. In preclinical studies, [1-(5-Chlorothien-2-yl)cyclohexyl]acetic acid has shown promising results in reducing inflammation and oxidative stress, improving cognitive function, and protecting against neuronal damage.
Propriétés
Formule moléculaire |
C12H15ClO2S |
|---|---|
Poids moléculaire |
258.76 g/mol |
Nom IUPAC |
2-[1-(5-chlorothiophen-2-yl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C12H15ClO2S/c13-10-5-4-9(16-10)12(8-11(14)15)6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,14,15) |
Clé InChI |
CKESAJZEPRELJC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)O)C2=CC=C(S2)Cl |
SMILES canonique |
C1CCC(CC1)(CC(=O)O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)

![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)

![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
